![molecular formula C9H17N3 B1439057 butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine CAS No. 1152840-71-5](/img/structure/B1439057.png)
butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine
Descripción general
Descripción
Butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine: is an organic compound featuring a butyl group attached to a pyrazole ring via a methylamine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
-
Formation of 1-methyl-1H-pyrazol-4-ylmethylamine
Starting Material: 1-methyl-1H-pyrazole.
Reaction: Alkylation with formaldehyde and subsequent reduction.
Conditions: Acidic or basic medium, followed by reduction using hydrogen gas and a suitable catalyst like palladium on carbon.
-
Attachment of the Butyl Group
Starting Material: 1-methyl-1H-pyrazol-4-ylmethylamine.
Reaction: N-alkylation with butyl bromide.
Conditions: Presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Aqueous or organic solvents, controlled temperature.
Products: Oxidized derivatives, such as aldehydes or carboxylic acids.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Anhydrous conditions, inert atmosphere.
Products: Reduced amines or alcohols.
-
Substitution
Reagents: Halogenating agents like thionyl chloride.
Conditions: Anhydrous solvents, controlled temperature.
Products: Halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its pyrazole moiety.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Materials Science: Used in the synthesis of polymers and advanced materials.
Agrochemicals: Intermediate in the production of pesticides and herbicides.
Mecanismo De Acción
The mechanism by which butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions, influencing the activity of biological molecules. The butyl group enhances lipophilicity, aiding in membrane permeability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-1H-pyrazol-4-ylmethylamine: Lacks the butyl group, less lipophilic.
Butylamine: Lacks the pyrazole ring, different reactivity and applications.
1-methyl-1H-pyrazole: Basic pyrazole structure, different functionalization.
Uniqueness
Butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to the combination of the pyrazole ring and the butyl group, providing a balance of hydrophilic and lipophilic properties. This makes it versatile for various applications in chemistry, biology, and industry.
Propiedades
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-3-4-5-10-6-9-7-11-12(2)8-9/h7-8,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXBJEIPRKNCLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


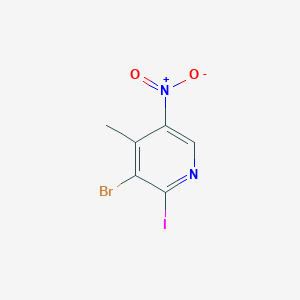
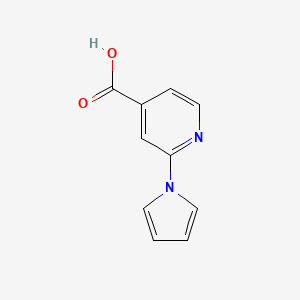
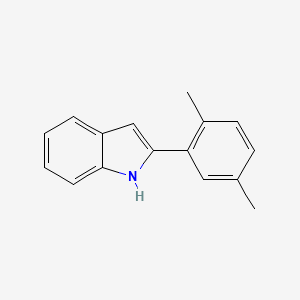

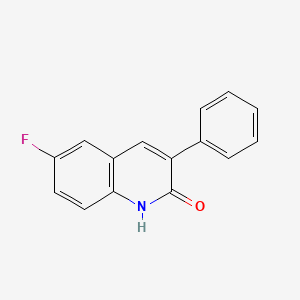

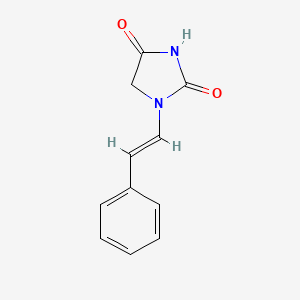
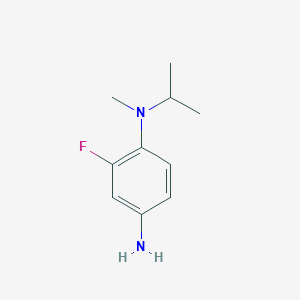
![2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B1438986.png)
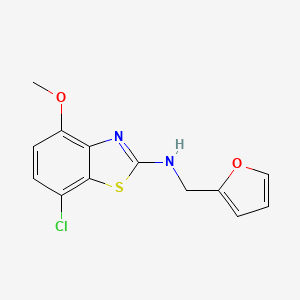
![3-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1438990.png)
![3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde](/img/structure/B1438991.png)
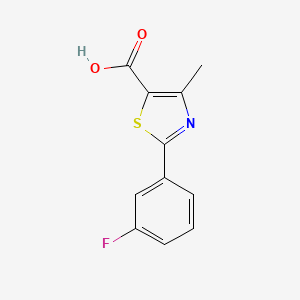
![5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438997.png)
